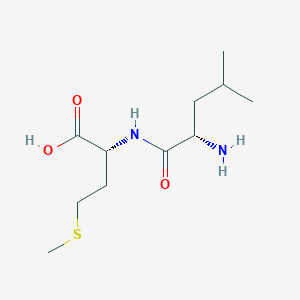
L-Leucyl-D-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-D-methionine is a dipeptide composed of the amino acids leucine and methionine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound can have physiological or cell-signaling effects, although most are intermediates on their way to specific amino acid degradation pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-D-methionine typically involves the coupling of L-leucine and D-methionine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.
化学反応の分析
Types of Reactions
L-Leucyl-D-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can revert oxidized methionine back to its original form.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Various acylated or alkylated derivatives.
科学的研究の応用
L-Leucyl-D-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein digestion and metabolism.
Medicine: Potential therapeutic applications due to its physiological effects.
Industry: Used in the production of specialized peptides and as a precursor in the synthesis of more complex molecules
作用機序
The mechanism of action of L-Leucyl-D-methionine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for peptidases, which break it down into its constituent amino acids. These amino acids can then participate in various metabolic pathways, influencing cellular functions and signaling pathways .
類似化合物との比較
Similar Compounds
- L-Leucyl-L-methionine
- D-Leucyl-L-methionine
- L-Leucyl-L-phenylalanine
Uniqueness
L-Leucyl-D-methionine is unique due to its specific stereochemistry, which can influence its interaction with enzymes and receptors. This stereochemistry can result in different physiological effects compared to its similar compounds .
特性
CAS番号 |
38062-77-0 |
|---|---|
分子式 |
C11H22N2O3S |
分子量 |
262.37 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H22N2O3S/c1-7(2)6-8(12)10(14)13-9(11(15)16)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 |
InChIキー |
NTISAKGPIGTIJJ-DTWKUNHWSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CCSC)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


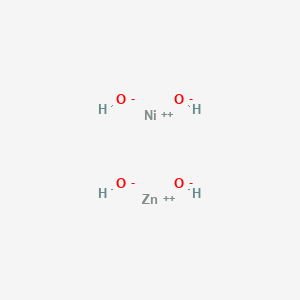
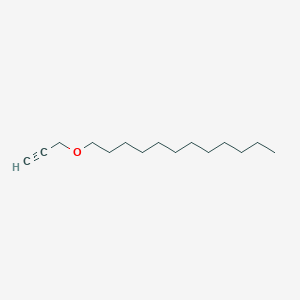
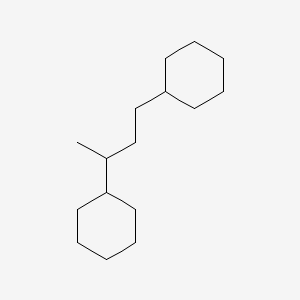
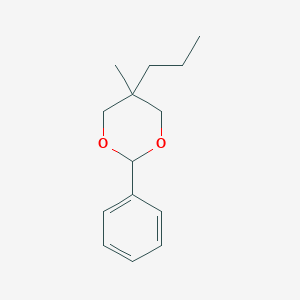
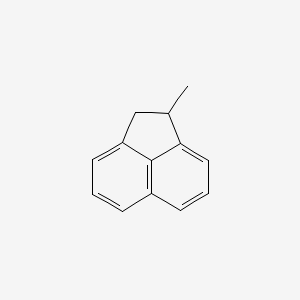
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
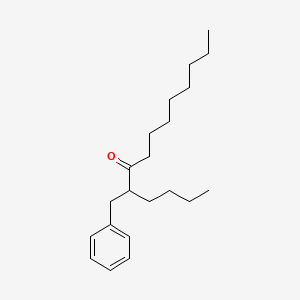
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
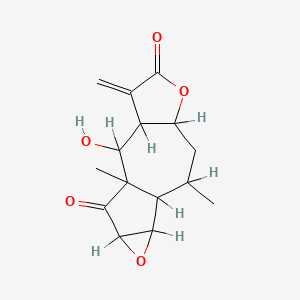
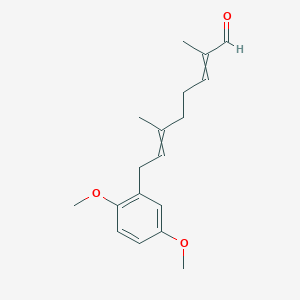
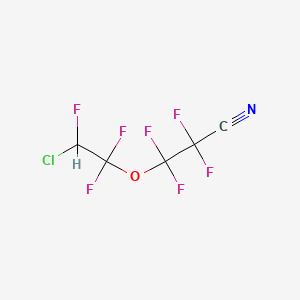
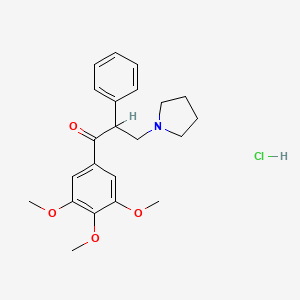
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
